

Spectroscopic Analysis of 2-Fluoro-4-phenylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-4-phenylphenol

Cat. No.: B1338171

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to acquire and interpret spectroscopic data for the compound **2-Fluoro-4-phenylphenol**. While extensive searches of publicly available databases did not yield a complete set of experimental spectra for this specific molecule, this document details the standard protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to this and similar aromatic compounds.

Compound Properties

2-Fluoro-4-phenylphenol is a fluorinated biphenyl derivative with the following properties:

Property	Value
Molecular Formula	C ₁₂ H ₉ FO[1]
Molecular Weight	188.20 g/mol [1]
Monoisotopic Mass	188.063743068 Da[1]
CAS Number	84376-21-6[1]

Spectroscopic Data Summary

As of the latest search, a complete and verified public dataset for the ^1H NMR, ^{13}C NMR, IR, and MS of **2-Fluoro-4-phenylphenol** is not available. The following tables are placeholders to be populated with experimental data once acquired.

^1H NMR (Proton NMR) Data

Predicted chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hz.

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
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^{13}C NMR (Carbon NMR) Data

Predicted chemical shifts (δ) in ppm.

Chemical Shift (ppm)	Assignment
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IR (Infrared) Spectroscopy Data

Characteristic absorption bands in wavenumbers (cm^{-1}).

Wavenumber (cm^{-1})	Functional Group Assignment
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MS (Mass Spectrometry) Data

Mass-to-charge ratio (m/z) of significant fragments.

m/z	Relative Intensity (%)	Fragment Assignment
[M] ⁺		

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid aromatic compound like **2-Fluoro-4-phenylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **2-Fluoro-4-phenylphenol**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing.

^1H NMR Data Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Temperature: 298 K.
- Spectral Width: -2 to 12 ppm.
- Number of Scans: 16-32 (or as needed for a good signal-to-noise ratio).
- Relaxation Delay: 1-2 seconds.

^{13}C NMR Data Acquisition:

- Pulse Program: Proton-decoupled pulse sequence.
- Temperature: 298 K.

- Spectral Width: 0 to 220 ppm.
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .
- Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption line shapes.
- Apply baseline correction.
- Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Identify the chemical shifts, multiplicities, and coupling constants for all signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount (a few mg) of **2-Fluoro-4-phenylphenol** in a volatile organic solvent (e.g., dichloromethane or acetone).
- Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

Data Acquisition:

- Place the salt plate in the sample holder of the FTIR spectrometer.
- Acquire the spectrum, typically in the range of 4000-400 cm^{-1} .
- Perform a background scan with a clean, empty salt plate to subtract any atmospheric and instrumental interferences.

Data Analysis:

- Identify the characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), C-H (aromatic), C=C (aromatic), and C-F bonds.
- Compare the obtained spectrum with spectral databases for similar compounds if available.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation and Introduction (for GC-MS):

- Prepare a dilute solution of **2-Fluoro-4-phenylphenol** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Inject a small volume (e.g., 1 μL) of the solution into the GC inlet.
- The compound will be vaporized and separated from the solvent and any impurities on the GC column before entering the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: Scan a suitable m/z range, for example, 40-500 amu.

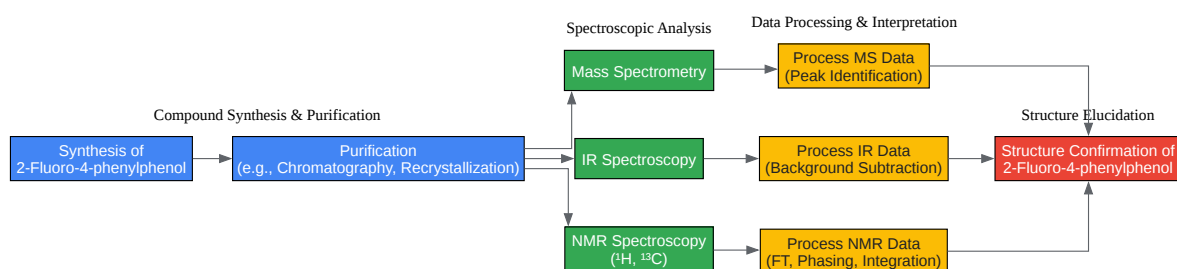
- Source Temperature: Typically 200-250 °C.

Data Analysis:

- Identify the molecular ion peak (M^+), which corresponds to the molecular weight of the compound.
- Analyze the fragmentation pattern to identify characteristic losses of functional groups or structural motifs. The presence of a fluorine atom may lead to specific fragmentation pathways.
- Compare the obtained mass spectrum with spectral libraries for identification.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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General workflow for spectroscopic analysis.

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References

- 1. 2-Fluoro-4-phenylphenol | C₁₂H₉FO | CID 13004448 - PubChem [pubchem.ncbi.nlm.nih.gov]
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